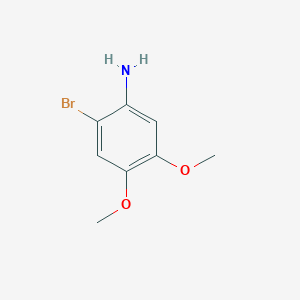

2-Bromo-4,5-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPJGMHMEFSPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328803 | |

| Record name | 2-Bromo-4,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16791-41-6 | |

| Record name | 2-Bromo-4,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Molecular Blueprint of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,5-dimethoxyaniline

This compound (CAS No: 16791-41-6) is a substituted aniline derivative that serves as a highly versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science research.[1] Its molecular structure, featuring an amine, a bromine atom, and two methoxy groups on a benzene ring, provides a rich platform for a variety of chemical transformations, including electrophilic aromatic substitution, cross-coupling reactions, and derivatization at the amino group.[1]

An unambiguous confirmation of the structure and purity of this compound is paramount for its successful application in complex synthetic pathways. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the molecular structure of this compound. The interpretation herein is grounded in fundamental principles and validated by reference data, reflecting the rigorous approach required in modern chemical research.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following standardized numbering scheme for the atoms of this compound will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can confirm the precise connectivity of atoms.

¹H NMR Spectroscopy

Theoretical Insight: The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative.

-

Aromatic Protons: There are two protons on the aromatic ring at positions C3 and C6. Due to the substitution pattern, these protons do not have any adjacent proton neighbors, so they are both expected to appear as sharp singlets. Their chemical shifts will be influenced by the electronic effects of the substituents. The amine and methoxy groups are electron-donating, shifting signals upfield, while the bromine is electron-withdrawing, shifting signals downfield.

-

Methoxy Protons: The two methoxy groups at C4 and C5 are in distinct chemical environments and should therefore appear as two separate singlets, each integrating to three protons.

-

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Typical Data & Interpretation:

| Functional Group | Atom Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | H6 | 6.5 - 7.0 | Singlet | 1H |

| Aromatic C-H | H3 | 6.5 - 7.0 | Singlet | 1H |

| Methoxy (-OCH₃) | C5-OCH₃ | 3.7 - 3.9 | Singlet | 3H |

| Methoxy (-OCH₃) | C4-OCH₃ | 3.7 - 3.9 | Singlet | 3H |

| Amine (-NH₂) | N1-H | Variable | Broad Singlet | 2H |

Table 1: Typical ¹H NMR spectral data for this compound. Data is compiled from studies on closely related structures.[1]

The appearance of two distinct aromatic singlets and two distinct methoxy singlets is definitive proof of the 1,2,4,5-substitution pattern on the benzene ring.

¹³C NMR Spectroscopy

Theoretical Insight: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-150 ppm). The carbons directly attached to the heteroatoms (C1-N, C2-Br, C4-O, C5-O) will be significantly shifted downfield.

-

Methoxy Carbons: The two methoxy carbons will appear upfield, typically in the δ 55-60 ppm range.[1]

Typical Data & Interpretation:

| Functional Group | Atom Position | Typical Chemical Shift (δ, ppm) |

| Aromatic C-O | C4, C5 | 147 - 149 |

| Aromatic C-N | C1 | ~140 |

| Aromatic C-H | C3, C6 | 100 - 115 |

| Aromatic C-Br | C2 | ~107 |

| Methoxy (-OCH₃) | C4-OCH₃, C5-OCH₃ | 55 - 56 |

Table 2: Typical ¹³C NMR chemical shift ranges for this compound derivatives.[1]

The specific shifts provide a chemical fingerprint. The C-Br carbon (C2) is typically found around 107 ppm, while the C-N carbon (C1) is further downfield near 140 ppm. The two carbons attached to the methoxy groups (C4, C5) are the most downfield aromatic signals due to the high electronegativity of oxygen.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Theoretical Insight & Interpretation: The IR spectrum of this compound will be dominated by absorptions corresponding to the amine and methoxy groups.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methoxy (-OCH₃) | Asymmetric C-O Stretch | ~1250 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1340 | Medium to Strong |

| Methoxy (-OCH₃) | Symmetric C-O Stretch | ~1040 | Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium (multiple bands) |

| Aryl Bromide | C-Br Stretch | ~600 | Medium to Weak |

Table 3: Characteristic IR absorption frequencies for this compound.[1]

The presence of one or two sharp-to-medium bands in the 3300-3500 cm⁻¹ region is a clear indication of the primary amine's N-H stretching vibrations.[1] The aromatic C-H stretches appear just above 3000 cm⁻¹. Crucially, strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ correspond to the asymmetric and symmetric C-O stretching of the two methoxy groups, confirming their presence.[1] A derivative, N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, showed characteristic peaks at 3265 cm⁻¹ (N-H stretch) and 1594/1510 cm⁻¹ (aromatic C=C stretch), consistent with these ranges.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through the analysis of its fragmentation patterns.

Theoretical Insight:

-

Molecular Ion (M⁺): With a molecular formula of C₈H₁₀BrNO₂, the monoisotopic mass is approximately 230.989 g/mol .[2] A key feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). This is a definitive indicator of a monobrominated compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of the molecular ion to several decimal places, allowing for the unambiguous confirmation of the elemental composition, C₈H₁₀BrNO₂.[1]

-

Fragmentation: Under electron ionization (EI), the molecular ion will fragment in predictable ways. Common losses include a methyl radical (•CH₃) from a methoxy group to form an [M-15]⁺ ion, or loss of a bromine radical (•Br) to form an [M-79/81]⁺ ion.

Key Fragmentation Pathways:

Caption: Plausible EI fragmentation pathways for this compound.

Standard Experimental Methodologies

To ensure data quality and reproducibility, standardized protocols for sample preparation and analysis are essential.

General Workflow for Spectroscopic Analysis

Sources

Physical and chemical properties of 2-Bromo-4,5-dimethoxyaniline

An In-Depth Technical Guide to 2-Bromo-4,5-dimethoxyaniline

Introduction: A Versatile Scaffolding for Complex Synthesis

This compound, identified by CAS Number 16791-41-6, is a highly functionalized aromatic amine that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its structure, featuring a strategic arrangement of an amine, a bromine atom, and two methoxy groups on a benzene ring, provides a unique combination of reactive sites. The electron-rich nature of the aromatic ring, activated by the potent electron-donating amino and methoxy groups, makes it an ideal substrate for a variety of chemical transformations.[1] This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a particular focus on its utility for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Profile

The compound typically presents as a white powder.[3] A summary of its core physical properties is provided below, offering researchers quick access to essential data for experimental design.

| Property | Value | Source |

| CAS Number | 16791-41-6 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1][4][5] |

| Molecular Weight | 232.07 g/mol | [1][4] |

| Melting Point | 51 °C | [2][4] |

| Boiling Point | 297.7 ± 35.0 °C (Predicted) | [2][4] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 2.71 ± 0.10 (Predicted) | [2] |

Spectroscopic Characterization

While specific spectra are proprietary, the structural features of this compound allow for a predictable spectroscopic profile essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, and the amine protons. The methoxy groups would appear as sharp singlets around 3.8-4.0 ppm. The aromatic protons would appear as singlets in the aromatic region (6.5-7.5 ppm), with their exact chemical shifts influenced by the electronic effects of the substituents. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-O stretching for the methoxy ethers (around 1000-1300 cm⁻¹). The C-Br stretch would appear at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Chemical Properties and Reactivity

The synthetic versatility of this compound stems from the distinct reactivity of its three key functional regions: the aromatic ring, the primary amine, and the aryl bromide.[1]

Caption: Key reactive sites of this compound.

-

Reactions of the Amino Group: The primary amine is a versatile nucleophile and a key site for functionalization. It readily undergoes acylation, alkylation, and sulfonylation.[1] Furthermore, it can be converted to a diazonium salt, which is an excellent intermediate for introducing a wide variety of substituents (e.g., -OH, -CN, -F, -Cl) via Sandmeyer or related reactions.

-

Reactions of the Aryl Bromide: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions.[1] This allows for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, enabling the construction of complex molecular architectures.

-

Electrophilic Aromatic Substitution: The powerful activating, ortho-, para-directing effects of the amino and methoxy groups strongly facilitate electrophilic aromatic substitution.[1] The existing substitution pattern channels incoming electrophiles to the remaining open position on the ring, offering a high degree of regioselectivity for reactions like nitration or halogenation.

Synthesis Protocol: Bromination of 4,5-Dimethoxyaniline

A common and direct route to synthesizing this compound involves the selective bromination of the corresponding aniline precursor.[1]

Workflow Diagram

Sources

Starting materials for 2-Bromo-4,5-dimethoxyaniline synthesis

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxyaniline: Starting Materials and Methodologies

Introduction

This compound is a valuable substituted aniline that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and other functional organic compounds.[1] Its utility as an intermediate is primarily due to the specific arrangement of its functional groups—an amine, a bromine atom, and two methoxy groups—which allows for diverse subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen experimental conditions. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development.

Strategic Approaches to Synthesis: Selecting the Appropriate Starting Material

The synthesis of this compound can be approached from several different starting materials. The choice of a particular synthetic route often depends on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the required purity of the final product. The most common and well-established starting materials are 3,4-dimethoxyaniline, veratraldehyde, and 1,2-dimethoxy-4-nitrobenzene.

Route 1: Direct Bromination of 3,4-Dimethoxyaniline

The most direct approach to this compound is the electrophilic aromatic substitution of 3,4-dimethoxyaniline (also known as 4-aminoveratrole).[2] In this synthesis, the regioselectivity of the bromination is of paramount importance.

Mechanistic Considerations and Causality of Experimental Choices

The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the methoxy groups (-OCH₃) are also activating and ortho-, para-directing. In 3,4-dimethoxyaniline, the directing effects of the amino group and the methoxy group at position 4 are synergistic, strongly activating the ortho position (C2) and the para position (C6) relative to the amino group. The methoxy group at position 3 directs to the ortho (C2) and para (C6) positions. Consequently, the C2 and C6 positions are highly activated towards electrophilic attack.

To achieve selective monobromination at the desired C2 position, careful control of the reaction conditions is necessary to prevent polybromination. The use of a less reactive brominating agent or milder reaction conditions can favor the formation of the mono-substituted product. Protecting the highly activating amino group, for instance, by converting it to an acetamide, can moderate its reactivity and improve the selectivity of the bromination.[3] However, this adds extra steps of protection and deprotection to the synthesis.

A common strategy involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane or acetic acid at low temperatures.[3][4] NBS is a milder source of electrophilic bromine compared to elemental bromine, which helps to control the reaction and minimize the formation of di- and tri-brominated byproducts.

Experimental Protocol

Materials:

-

3,4-Dimethoxyaniline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

Procedure:

-

Dissolve 3,4-dimethoxyaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Workflow Diagram

Sources

Navigating Chemical Synthesis: A Technical Guide to 2-Bromo-4,5-dimethoxyaniline (CAS 16791-41-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4,5-dimethoxyaniline

This compound, identified by CAS number 16791-41-6, is a highly functionalized aromatic amine that serves as a critical building block in the landscape of modern organic synthesis. Its strategic placement of a bromo substituent ortho to the amino group, along with two activating methoxy groups, renders it a versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and pivotal applications, particularly in the realms of medicinal chemistry and materials science, offering field-proven insights for its effective utilization in research and development.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, reaction optimization, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 16791-41-6 | [1] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1] |

| Molecular Weight | 232.07 g/mol | |

| Melting Point | 51 °C | [1] |

| Boiling Point | 297.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Brown solid/powder | [2] |

| SMILES | COC1=C(C=C(C(=C1)N)Br)OC | |

| InChI Key | FZPJGMHMEFSPED-UHFFFAOYSA-N |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol details a common synthetic route starting from 4,5-dimethoxyaniline.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Acetylation of 4,5-Dimethoxyaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,5-dimethoxyaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the N-(4,5-dimethoxyphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(4,5-Dimethoxyphenyl)acetamide

-

Dissolve the dried N-(4,5-dimethoxyphenyl)acetamide in a suitable solvent like chloroform or dichloromethane.[3]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture. The addition should be done portion-wise to control the reaction temperature.

-

Stir the reaction mixture at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-bromo-4,5-dimethoxyphenyl)acetamide.

Step 3: Hydrolysis of N-(2-Bromo-4,5-dimethoxyphenyl)acetamide

-

To the crude N-(2-bromo-4,5-dimethoxyphenyl)acetamide, add a solution of hydrochloric acid in ethanol.[2]

-

Reflux the mixture for several hours until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base, such as sodium hydroxide, to precipitate the free amine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.[3]

Key Applications in Synthetic Chemistry

The unique substitution pattern of this compound makes it a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[4] this compound can serve as the aryl halide component in this reaction.

Caption: General workflow for Buchwald-Hartwig amination.

Illustrative Protocol:

-

To a dry, sealable reaction tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., dppp, 4 mol%), and a base like sodium tert-butoxide (1.4 equiv).[5]

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add an anhydrous solvent, typically toluene.[5]

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.[5]

-

The combined organic layers are then dried, filtered, and concentrated. The product is purified by column chromatography.

Suzuki-Miyaura Coupling

For the formation of carbon-carbon bonds, the Suzuki-Miyaura coupling is a widely used and robust method.[6]

Illustrative Protocol:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base such as potassium phosphate (2.5 equiv).[7]

-

Add a solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).[7]

-

Degas the reaction mixture.

-

Heat the mixture to 90 °C and stir vigorously for 12-16 hours.[7]

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry, filter, and concentrate. Purify the residue by column chromatography.

Application in Drug Discovery: Synthesis of Novel Anticancer Agents

The utility of this compound as a scaffold in medicinal chemistry is exemplified by its use in the synthesis of novel anticancer agents. A notable example is the development of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes. These compounds have demonstrated potent in vitro cytotoxic activity.[8]

The mechanism of action for these chromene derivatives involves the disruption of microtubule dynamics. They have been shown to interact with tubulin at the colchicine-binding site, which inhibits tubulin polymerization. This leads to cell cycle arrest and ultimately induces apoptosis in proliferating cancer cells. Furthermore, these compounds have exhibited antivascular activity by disrupting newly formed capillary tubes in vitro, suggesting their potential as vascular targeting agents in cancer therapy.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

-

Hazard Identification : This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[11][12]

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[10][13]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to air and light, so storage under an inert atmosphere is recommended.[9]

-

First Aid :

-

If swallowed : Rinse mouth and call a POISON CENTER or doctor.[10]

-

If on skin : Wash off immediately with plenty of soap and water.[9]

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If inhaled : Remove person to fresh air and keep comfortable for breathing.[13]

-

Major Suppliers

This compound is available from several chemical suppliers that cater to the research and development community. A non-exhaustive list includes:

-

Biosynth

-

Sigma-Aldrich (Merck)[10]

-

Thermo Fisher Scientific (Alfa Aesar)[9]

-

Echemi[1]

-

ChemicalBook[14]

Conclusion

This compound (CAS 16791-41-6) is a cornerstone intermediate for synthetic chemists, particularly those in drug discovery and materials science. Its well-defined reactivity in pivotal cross-coupling reactions, combined with its role in the synthesis of biologically active molecules, underscores its significance. This guide has provided a comprehensive overview of its properties, detailed synthetic and application protocols, and essential safety information to empower researchers to leverage this versatile building block to its full potential in their scientific endeavors.

References

- Apollo Scientific. (n.d.). 2-Bromo-4-methoxyaniline Safety Data Sheet.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

-

PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]

- Fisher Scientific. (2024, April 1). Safety Data Sheet.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Gauthier, S., et al. (2025, June 14). Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a novel series of anticancer agents. ResearchGate. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Althagafi, I. I., et al. (2017). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Retrieved from [Link]

- Nolan, S. P. (n.d.).

-

Ningbo Inno Pharmchem Co.,Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

-

Pisano, M., et al. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC - NIH. Retrieved from [Link]

-

Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. Retrieved from [Link]

-

Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. PubMed. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

-

Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 16791-41-6 Name:. Retrieved from [Link]

-

Amazon S3. (2025, November 25). Bio-based aromatic amines from lignin-derived monomers. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. prepchem.com [prepchem.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Bromination of 2-Bromo-4,5-dimethoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the bromination of 2-bromo-4,5-dimethoxyaniline, a key reaction in the synthesis of valuable intermediates for pharmaceutical and materials science applications. We will delve into the underlying principles of electrophilic aromatic substitution, analyze the directing effects of the substituents that govern the reaction's regioselectivity, and present a detailed mechanistic pathway. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the synthesis of 2,6-dibromo-4,5-dimethoxyaniline, complete with workflow visualizations and considerations for process optimization. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to confidently execute and adapt this important transformation.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational building blocks in modern chemistry, serving as precursors to a vast array of dyes, polymers, and, most notably, pharmaceuticals. The strategic introduction of functional groups onto the aniline scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of rational drug design. This compound itself is a valuable intermediate, and its further functionalization, such as through bromination, opens avenues to more complex molecular architectures. The electron-rich nature of this compound, owing to its potent activating groups, makes it highly susceptible to electrophilic aromatic substitution, a class of reactions critical for the functionalization of aromatic rings.[1][2]

Decoding the Reaction: Substituent Effects and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is not random; it is dictated by the electronic properties of the groups already present on the ring.[3][4] In the case of this compound, we have three distinct substituents to consider: an amino group (-NH₂), a bromo group (-Br), and two methoxy groups (-OCH₃).

-

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director.[5][6][7][8] Its lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density of the ring and making it more nucleophilic.[9] This heightened reactivity is particularly pronounced at the positions ortho and para to the amino group.[7][8]

-

Methoxy Groups (-OCH₃): Similar to the amino group, methoxy groups are also activating and ortho, para-directing due to the resonance donation of a lone pair from the oxygen atom.[9] While strongly activating, they are generally less so than an amino group.

-

Bromo Group (-Br): Halogens like bromine present a more nuanced case. They are deactivating due to their inductive electron-withdrawing effect (-I effect). However, they are ortho, para-directing because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the carbocation intermediate (the sigma complex) formed during the substitution at these positions.[3][9]

Predicting the Site of Bromination:

Given the substituents on this compound, we can predict the most likely position for the incoming electrophile (Br⁺). The amino group at C1 is the most powerful activating group, and thus it will exert the dominant directing effect. The positions ortho to the amino group are C2 and C6, and the para position is C4.

-

The C2 position is already occupied by a bromine atom.

-

The C4 position is occupied by a methoxy group.

-

This leaves the C6 position as the most electronically favorable site for electrophilic attack.

The combined activating effects of the amino and methoxy groups converge to make the C6 position highly electron-rich and sterically accessible for the incoming bromine electrophile.

The Reaction Mechanism: A Step-by-Step Visualization

The bromination of this compound proceeds via a classical electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile In many protocols, molecular bromine (Br₂) is used. The electron-rich aromatic ring can polarize the Br-Br bond, creating a sufficiently electrophilic bromine atom (δ⁺) to initiate the reaction. In some cases, a Lewis acid catalyst can be used to generate a more potent electrophile, but the highly activated nature of the aniline derivative often makes this unnecessary.[5]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a new C-Br bond and a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The positive charge is delocalized across the ring, with significant contributions from resonance structures that place the charge on the carbons ortho and para to the site of attack.

Step 3: Deprotonation and Aromatization A weak base in the reaction mixture (such as a solvent molecule or the bromide ion, Br⁻) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final product, 2,6-dibromo-4,5-dimethoxyaniline.

Below is a Graphviz diagram illustrating the reaction mechanism:

Caption: Reaction mechanism for the bromination of this compound.

Experimental Protocol: Synthesis of 2,6-Dibromo-4,5-dimethoxyaniline

This protocol is designed to be a self-validating system, including steps for purification and characterization to ensure the identity and purity of the final product.

Materials and Equipment

| Reagents | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 16791-41-6 | 232.09 | 2.32 g (10 mmol) |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL |

| Bromine | 7726-95-6 | 159.81 | 0.51 mL (10 mmol) |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Sodium Thiosulfate | 7772-98-7 | 158.11 | As needed |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, Buchner funnel and flask, NMR spectrometer, IR spectrometer, melting point apparatus.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.32 g (10 mmol) of this compound in 50 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Bromine: In a dropping funnel, add 0.51 mL (10 mmol) of bromine. Add the bromine dropwise to the stirred aniline solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water. If any residual bromine color remains, add a small amount of sodium thiosulfate solution until the color disappears.

-

Neutralization and Precipitation: Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL).

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,6-dibromo-4,5-dimethoxyaniline.

-

Drying: Dry the purified product in a vacuum oven.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,6-dibromo-4,5-dimethoxyaniline.

Product Characterization (Self-Validation)

To confirm the successful synthesis of 2,6-dibromo-4,5-dimethoxyaniline, the following characterization data should be obtained and compared with literature values:

-

¹H NMR: The proton NMR spectrum should show the disappearance of the signal corresponding to the proton at the C6 position of the starting material and the appearance of a new set of signals consistent with the dibrominated product.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the final product.

-

IR Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the amine and C-O stretches of the methoxy groups.

-

Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Process Optimization and Considerations

-

Solvent Choice: While glacial acetic acid is a common solvent, other solvents like dichloromethane or chloroform can also be used.[10] The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity.[10][11]

-

Brominating Agent: N-Bromosuccinimide (NBS) can be used as a milder and more selective brominating agent, which can be advantageous for substrates prone to over-bromination or oxidation.[10]

-

Temperature Control: Maintaining a low temperature during the addition of bromine is crucial to control the exothermic reaction and minimize the formation of byproducts.

-

Protecting Groups: For anilines that are extremely activated, it is sometimes necessary to protect the amino group as an acetanilide to moderate its reactivity and prevent polysubstitution.[6][8][12][13] However, for the synthesis of the dibromo product in this case, direct bromination is generally effective.

Conclusion

The bromination of this compound is a predictable and high-yielding reaction governed by the principles of electrophilic aromatic substitution. A thorough understanding of the directing effects of the substituents on the aniline ring is paramount for predicting the regiochemical outcome. The protocol provided in this guide offers a reliable method for the synthesis of 2,6-dibromo-4,5-dimethoxyaniline, a versatile intermediate for further synthetic transformations. By carefully controlling the reaction conditions and employing proper characterization techniques, researchers can confidently utilize this reaction in their synthetic endeavors.

References

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

ChemTalk. (n.d.). Directing Effects. [Link]

-

Synthesis. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Scribd. (n.d.). Bromination of Aniline. [Link]

-

Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]

-

JoVE. (n.d.). Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

-

Scribd. (n.d.). Estimation of Aniline by Bromination Method. [Link]

-

Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

-

Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]

-

Khan Academy. (n.d.). Bromination of Aniline. [Link]

-

ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines. [Link]

-

Quick Company. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. [Link]

-

YouTube. (2020). Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. [Link]

-

YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]

- Google Patents. (n.d.). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. [Link]

-

YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. [Link]

-

Pertanika. (1984). Bromination of 2,5-dimethoxybenzaldehyde. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. m.youtube.com [m.youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to Alternative Starting Materials for the Synthesis of 2-Bromo-4,5-dimethoxyaniline

Introduction: The Significance of 2-Bromo-4,5-dimethoxyaniline

This compound is a pivotal substituted aniline derivative that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an amine for nucleophilic reactions, a bromine atom for cross-coupling and other transformations, and two electron-donating methoxy groups that influence the reactivity of the aromatic ring, makes it a valuable building block for constructing elaborate molecular architectures. The demand for efficient, scalable, and economically viable synthetic routes to this compound is ever-present, driving continuous research into novel and improved manufacturing processes.

This technical guide provides an in-depth exploration of alternative starting materials for the synthesis of this compound, moving beyond the conventional route. It is designed for researchers, scientists, and drug development professionals seeking to optimize existing synthetic strategies or explore new avenues for the production of this key intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Conventional Route: A Brief Overview and Its Limitations

The most established method for the synthesis of this compound typically commences with the readily available 3,4-dimethoxyaniline. This precursor is subjected to electrophilic bromination to introduce the bromine atom at the ortho position to the amine group. While this method is direct, it can present challenges in controlling regioselectivity, potentially leading to the formation of undesired isomers and necessitating rigorous purification steps.

Alternative Synthetic Pathways: A Paradigm Shift in Starting Materials

To circumvent the limitations of the conventional route and to leverage more abundant and potentially more cost-effective starting materials, several alternative synthetic strategies have been developed. This guide will focus on two prominent and practical alternative starting materials: vanillin and veratrole .

Part 1: Synthesis from Vanillin: A Bio-Renewable Approach

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of natural vanilla extract and a readily available bio-sourced chemical, presents an attractive and sustainable starting point for the synthesis of this compound.[2] The synthetic sequence involves a few key transformations, each with its own set of considerations and optimization parameters.

Synthetic Strategy Overview

The overall strategy from vanillin involves three main stages:

-

Methylation of the phenolic hydroxyl group to yield 3,4-dimethoxybenzaldehyde (veratraldehyde).

-

Regioselective Bromination of veratraldehyde to produce 2-bromo-4,5-dimethoxybenzaldehyde.

-

Conversion of the Aldehyde to an Amine to afford the final product, this compound.

Caption: Synthetic pathway from Vanillin.

Step-by-Step Experimental Protocols

-

Rationale: The initial methylation of the phenolic hydroxyl group of vanillin is crucial to prevent unwanted side reactions during the subsequent bromination step and to install the second methoxy group present in the target molecule.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillin (1 equivalent) in a suitable solvent such as ethanol.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

To this stirred suspension, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a dilute sodium hydroxide solution to remove any unreacted vanillin, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield veratraldehyde as a solid.

-

-

Rationale: This step introduces the bromine atom at the desired position on the aromatic ring. The electron-donating methoxy groups direct the electrophilic substitution to the ortho and para positions. The position ortho to the aldehyde and meta to the other methoxy group is sterically less hindered and electronically activated, favoring the formation of the 2-bromo isomer. Using a source of bromine in situ can be a safer alternative to handling molecular bromine.[3]

-

Protocol (using KBrO₃ as an in situ bromine source): [3]

-

Dissolve veratraldehyde (1 equivalent) in glacial acetic acid in a reaction vessel.

-

Add potassium bromide (KBr, 1.2 equivalents) to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of potassium bromate (KBrO₃, 0.4 equivalents) in water. The reaction is performed under acidic conditions.[3]

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any residual acid and salts, and dry to obtain 2-bromo-4,5-dimethoxybenzaldehyde. This procedure has been reported to yield the product in good yields, around 82%.[3]

-

This transformation is a critical step and can be achieved through several methods. We will detail two reliable approaches: Reductive Amination and a two-step process via an Oxime and Beckmann Rearrangement.

Method A: Reductive Amination

-

Rationale: Reductive amination is a direct and efficient method to convert aldehydes to amines. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

-

Protocol:

-

In a pressure vessel, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in methanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Seal the vessel and stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

-

After the reaction is complete, quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Method B: Via Oxime Formation and Beckmann Rearrangement

-

Rationale: This two-step approach offers an alternative to direct reductive amination. The aldehyde is first converted to an oxime, which then undergoes a Beckmann rearrangement to an amide, followed by hydrolysis to the amine. For an aldoxime, the Beckmann rearrangement can lead to a nitrile, which would then need to be reduced. A more direct route from the oxime can also be achieved.

-

Protocol:

-

Oxime Formation: Dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine. Stir the mixture at room temperature for 1-2 hours. The oxime product usually precipitates and can be collected by filtration.

-

Beckmann Rearrangement and Hydrolysis: The Beckmann rearrangement of the oxime can be catalyzed by various acids such as sulfuric acid or polyphosphoric acid.[4] The resulting amide can then be hydrolyzed under acidic or basic conditions to yield the aniline.

-

Part 2: Synthesis from Veratrole: A Petrochemical-Based Alternative

Veratrole (1,2-dimethoxybenzene), a readily available petrochemical, provides another viable starting point for the synthesis of this compound. This route involves the sequential functionalization of the aromatic ring.

Synthetic Strategy Overview

The synthesis from veratrole can be conceptualized in the following stages:

-

Bromination of veratrole to introduce a bromine atom.

-

Introduction of a functional group that can be converted to an amine. A common strategy is chloromethylation or bromomethylation followed by conversion to the amine.

Caption: Synthetic pathway from Veratrole.

Step-by-Step Experimental Protocols

-

Rationale: This one-pot procedure efficiently introduces both the bromo and bromomethyl functionalities. The initial bromination is directed by the methoxy groups, and the subsequent bromomethylation occurs at the activated position.

-

Protocol: [5]

-

React veratrole with a brominating agent such as hydrogen bromide in the presence of an oxidizing agent like hydrogen peroxide in a suitable solvent (e.g., methylene chloride) to obtain 4-bromoveratrole.[5]

-

To the crude 4-bromoveratrole, add acetic acid and formaldehyde.

-

Slowly add a solution of hydrogen bromide in acetic acid to effect the bromomethylation, yielding (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide. The product can be isolated with a reported yield of around 80%.[5]

-

This transformation can be achieved via several methods, including the Gabriel synthesis or direct amination.

Method A: Gabriel Synthesis

-

Rationale: The Gabriel synthesis is a classic and reliable method for converting alkyl halides to primary amines, avoiding the over-alkylation issues often encountered with direct amination.

-

Protocol:

-

React (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide (1 equivalent) with potassium phthalimide (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Heat the mixture to 80-100 °C for several hours.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Treat the resulting phthalimide derivative with hydrazine hydrate in ethanol under reflux to cleave the phthalimide group and liberate the primary amine.

-

Work up the reaction mixture by acidifying with HCl to precipitate phthalhydrazide, filtering, and then basifying the filtrate to precipitate the desired aniline.

-

Extract the product with an organic solvent and purify by crystallization or chromatography.

-

Method B: Direct Amination

-

Rationale: Direct reaction with ammonia can also be employed, though it may require careful control of conditions to minimize the formation of secondary and tertiary amines.

-

Protocol:

-

In a sealed pressure vessel, dissolve (2-bromo-4,5-dimethoxy-phenyl)-methyl bromide (1 equivalent) in a solvent such as ethanol.

-

Add a large excess of a concentrated aqueous or alcoholic solution of ammonia.

-

Heat the mixture to 100-120 °C for several hours.

-

After cooling, evaporate the solvent and excess ammonia.

-

Treat the residue with a dilute acid and wash with an organic solvent to remove any unreacted starting material and byproducts.

-

Basify the aqueous layer and extract the liberated amine with an organic solvent.

-

Dry the organic extract and evaporate the solvent to obtain the crude product, which can then be purified.

-

Comparative Analysis of Synthetic Routes

| Feature | Conventional Route (from 3,4-Dimethoxyaniline) | Alternative Route (from Vanillin) | Alternative Route (from Veratrole) |

| Starting Material Cost | Moderate | Low (bio-renewable) | Low (petrochemical) |

| Sustainability | Moderate | High | Low |

| Number of Steps | 1-2 | 3 | 3 |

| Key Challenges | Regioselectivity in bromination, potential for over-bromination. | Multi-step process, conversion of aldehyde to amine can be challenging. | Handling of hazardous reagents like formaldehyde and HBr. |

| Overall Yield | Variable, depends on selectivity. | Good to excellent, with optimized steps. | Good, with optimized steps. |

| Scalability | Scalable, but purification can be an issue. | Potentially highly scalable. | Scalable. |

Conclusion: Strategic Selection of Starting Materials

The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and challenges. While the conventional route starting from 3,4-dimethoxyaniline is direct, alternative pathways from vanillin and veratrole offer compelling benefits in terms of starting material cost, sustainability, and potentially improved overall process efficiency.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including cost considerations, scalability, available equipment, and environmental impact. The detailed protocols and strategic insights provided in this guide are intended to empower scientists to make informed decisions and to facilitate the development of robust and efficient syntheses of this important chemical intermediate.

References

- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (URL: )

-

Hofmann Rearrangement - Wikipedia. (URL: [Link])

-

Beckmann rearrangement - Wikipedia. (URL: [Link])

-

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde - Erowid. (URL: [Link])

-

Hofmann Rearrangement: Mechanism & Examples - NROChemistry. (URL: [Link])

-

Beckmann Rearrangement - Master Organic Chemistry. (URL: [Link])

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (URL: [Link])

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

-

Hofmann Rearrangement - ResearchGate. (URL: [Link])

-

Synthesis of A. 4-Bromo-2-methoxyaniline - PrepChem.com. (URL: [Link])

-

Beckmann Rearrangement - Organic Chemistry Portal. (URL: [Link])

-

The Beckmann Rearrangement - Denmark Group. (URL: [Link])

-

Beckmann Rearrangement of Oximes under Very Mild Conditions - ResearchGate. (URL: [Link])

-

Beckmann Rearrangement - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. (URL: [Link])

-

(a) Reaction pathway for the reductive amination with benzaldehyde and... - ResearchGate. (URL: [Link])

-

Biocatalytic Synthesis of Vanillin - PMC - NIH. (URL: [Link])

-

Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. - CORE. (URL: [Link])

- WO2007047980A2 - Method of making aniline from bromobenzene - Google P

- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google P

-

Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. (URL: [Link])

-

Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry - YouTube. (URL: [Link])

-

16.6: Multistep Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - Rhodium. (URL: [Link])

-

Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ | Proceeding International Conference on Religion, Science and Education - SunanKalijaga.org. (URL: [Link])

-

Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education Douglass F. - University of Delaware. (URL: [Link])

-

Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH. (URL: [Link])

- CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P

-

Conversion of Aniline to 4-Bromoaniline in Three Steps | Filo. (URL: [Link])

-

MCQ-46: For aniline to 4-brmoanniline conversion by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS - YouTube. (URL: [Link])

-

2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745 - PubChem. (URL: [Link])

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sunankalijaga.org [sunankalijaga.org]

- 4. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 5. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

Methodological & Application

Application Notes and Protocols: Utilizing 2-Bromo-4,5-dimethoxyaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-4,5-dimethoxyaniline in Complex Molecule Synthesis

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and functional materials.[1] Its utility is significantly amplified when employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, a transformation that has become a cornerstone of modern synthetic chemistry.[2][3][4] The this compound scaffold is of particular interest as it provides a handle for introducing diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential biological activity.[5][6] The presence of the aniline and methoxy groups also allows for further functionalization, making it a versatile starting material for library synthesis in drug discovery programs.[7][8]

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions, from the underlying mechanistic principles to detailed, field-proven protocols.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][9] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[9][10] The electron-rich nature of the dimethoxyaniline ring can influence the rate of this step.

-

Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[2][11][12] The choice of base is critical and can significantly impact the reaction's efficiency.[12][13]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired biaryl product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[9][10]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. mt.com [mt.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]

Application Notes & Protocols: Strategic Synthesis of Bioactive Compounds from 2-Bromo-4,5-dimethoxyaniline

Authored by: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Strategic Value of 2-Bromo-4,5-dimethoxyaniline

This compound is a highly functionalized aromatic amine that serves as a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the nucleophilic amine, the versatile bromine atom ready for cross-coupling, and the electron-donating methoxy groups that influence the electronic properties of the ring and can serve as metabolic blockers or hydrogen bond acceptors in ligand-receptor interactions. This unique combination allows for the efficient and modular construction of complex heterocyclic scaffolds, particularly those found in a multitude of clinically relevant bioactive molecules.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of potent kinase inhibitors based on the quinazoline scaffold. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for researchers in drug discovery and development.

Core Synthetic Strategies: From Building Block to Bioactive Core

The true power of this compound is realized through a sequence of controlled chemical transformations that build molecular complexity. The general workflow leverages the distinct reactivity of the amine and bromide substituents.

-

Initial Amine Reactivity: The primary amino group is typically the first point of reaction. It can undergo condensation or acylation to build the initial framework required for subsequent cyclization.

-

Heterocycle Formation: The substituted aniline is then cyclized to form a core heterocyclic system. For quinazolines, this often involves reaction with reagents like formamide, urea, or cyanates to construct the pyrimidine ring.[1][2]

-

Halogen as a Synthetic Handle: The bromine atom is often retained until later stages of the synthesis. It serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups to explore the chemical space and optimize biological activity.[3]

Application Focus: Synthesis of 6,7-Dimethoxy-4-anilinoquinazoline Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including the pioneering EGFR inhibitor Gefitinib.[2] The 6,7-dimethoxy substitution pattern, directly derived from our starting material, is a common feature in this class of drugs, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.

The general pathway to these inhibitors involves the construction of a 6,7-dimethoxyquinazolin-4-one intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with a desired aniline to install the key pharmacophore.

Detailed Experimental Protocol: Synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol details a representative synthesis adapted from established methodologies for creating 4-anilinoquinazoline kinase inhibitors.[4][5] The synthesis begins with the cyclization of the corresponding anthranilic acid (which can be prepared from this compound via formylation followed by oxidation and de-bromination, or sourced commercially) to form the quinazolinone core.

Materials and Reagents:

-

2-Amino-4,5-dimethoxybenzoic acid

-

Formamide

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

3-Bromoaniline

-

Isopropanol (IPA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) with an excess of formamide (approx. 10-15 eq).

-

Heating: Heat the mixture to 180-190 °C and maintain at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Add water to the mixture to precipitate the product.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

-

Reaction Setup: To a round-bottom flask, add the 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq) from the previous step. Add an excess of thionyl chloride (SOCl₂, approx. 10 eq) and a catalytic amount of dimethylformamide (DMF, ~2-3 drops).

-

Heating: Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours, until the reaction is complete by TLC.

-

Work-up: Carefully remove the excess SOCl₂ under reduced pressure (ensure the vacuum line is protected from corrosive vapors).

-

Isolation: To the residue, add cold dichloromethane (DCM) and pour the mixture slowly onto crushed ice with stirring. Neutralize carefully with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain 4-chloro-6,7-dimethoxyquinazoline.

Step 3: Synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.

-

Addition of Amine: Add 3-bromoaniline (1.1 to 1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the formation of the product by TLC. A precipitate of the hydrochloride salt of the product will often form.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid precipitate and wash with cold isopropanol.

-

Purification: The collected solid is the hydrochloride salt. To obtain the free base, suspend the solid in a mixture of DCM and saturated aqueous NaHCO₃ and stir vigorously until the solid dissolves and the layers are clear. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Final Purification & Characterization: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine. Characterize the final compound by NMR (¹H and ¹³C) and Mass Spectrometry to confirm its identity and purity.

Data Summary: Representative Bioactivity

The compounds synthesized via these methods are frequently evaluated for their ability to inhibit specific protein kinases. The data below is representative of how results for a series of analogs would be presented.

| Compound ID | R-Group on Anilino Moiety | Target Kinase | IC₅₀ (nM) |

| I | 3-bromo | EGFR | 15 |

| II | 3-chloro | EGFR | 12 |

| III | 3-ethynyl | EGFR | 5 |

| IV | 4-fluoro-3-chloro | VEGFR-2 | 25 |

| V | 3-methoxy | PDGFR-β | 40 |

Table 1: Representative biological activity data for a hypothetical series of 4-anilinoquinazoline derivatives. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase's activity.

Mechanistic Insight: Kinase Inhibition

Many compounds derived from this compound function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[4]

The quinazoline core typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, while the anilino portion projects into a hydrophobic pocket, with its substituents making further interactions that determine potency and selectivity.[5]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available at: [Link]

-

Franco, C. H., et al. (2024). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Available at: [Link]

-

Gangjee, A., et al. (2011). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Available at: [Link]

-

Asati, V., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Representative biologically active quinazolines and quinoxalines. Available at: [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences. Available at: [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Available at: [Link]

-